2,7-Di-tert-butyl-9-fluorenylmethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

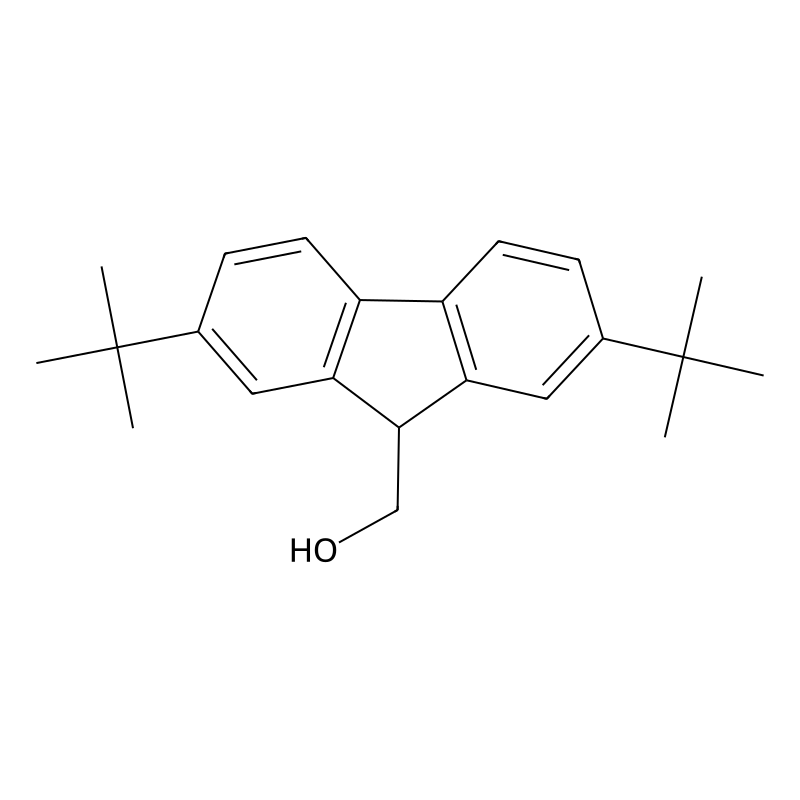

2,7-Di-tert-butyl-9-fluorenylmethanol is an organic compound with the molecular formula C22H28O. It is characterized by the presence of two tert-butyl groups at positions 2 and 7 of the fluorene structure, along with a hydroxymethyl group at the 9 position. This compound exhibits notable stability and unique chemical properties, making it valuable in various scientific and industrial applications. Its structure allows for significant steric hindrance, which influences its reactivity and interactions with other molecules .

- Organic synthesis: The presence of a hydroxyl group suggests potential use as a starting material for further organic transformations. The bulky tert-butyl groups might influence reactivity and product selectivity in certain reactions.

- Material science: Fluorene derivatives are known for their interesting electronic properties and potential applications in organic electronics and optoelectronic devices []. The tert-butyl groups in 2,7-Di-tert-butyl-9-fluorenylmethanol could enhance solubility and processability of the molecule, making it more suitable for thin-film applications.

- Biomedical research: Fluorene-based compounds have been explored for their potential use in bioimaging and biosensors due to their fluorescent properties []. However, the specific application of 2,7-Di-tert-butyl-9-fluorenylmethanol in this field remains unclear and requires further investigation.

- Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.

- Reduction: The hydroxymethyl group can be reduced to form an alcohol derivative.

- Substitution Reactions: It can participate in electrophilic aromatic substitution due to the presence of reactive sites on the fluorene ring.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

The synthesis of 2,7-Di-tert-butyl-9-fluorenylmethanol can be achieved through several methods:

- Electrophilic Aromatic Substitution: Fluorene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as ferric chloride. This method introduces tert-butyl groups at the 2 and 7 positions.

- Hydroxymethylation: Following the introduction of tert-butyl groups, a hydroxymethylation step is performed to introduce the hydroxymethyl group at the 9 position.

- Phosgenation: This step may be used in some synthetic routes to further modify the compound.

These methods can be optimized for yield and purity in both laboratory and industrial settings .

2,7-Di-tert-butyl-9-fluorenylmethanol has several applications:

- Chemical Research: It serves as a precursor or intermediate in organic synthesis.

- Material Science: The compound's stability makes it suitable for use in polymer chemistry and materials development.

- Biological Studies: Its potential antioxidant properties may find applications in pharmacology and biochemistry research.

The unique structural features of this compound make it valuable across multiple fields .

Several compounds share structural similarities with 2,7-Di-tert-butyl-9-fluorenylmethanol:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2,7-Di-tert-butylfluorene | Lacks the hydroxymethyl group; less reactive | No functional group at the 9 position |

| 9-Fluorenone | Lacks tert-butyl groups; different physical properties | Ketone group instead of hydroxymethyl |

| 2,7-Di-tert-butyl-9H-fluorene | Similar structure but lacks hydroxymethyl functionality | Different reactivity due to missing OH group |

The uniqueness of 2,7-Di-tert-butyl-9-fluorenylmethanol lies in its combination of steric hindrance from tert-butyl groups and reactivity from the hydroxymethyl group, making it particularly useful in specific chemical applications.